5-chloro-2-hydroxy-N-(2,2,2-trifluoroethyl)benzamide
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Overview
Description
5-chloro-2-hydroxy-N-(2,2,2-trifluoroethyl)benzamide is a chemical compound with the molecular formula C9H7ClF3NO2 and a molecular weight of 253.6055896 g/mol . This compound is characterized by the presence of a chloro group, a hydroxy group, and a trifluoroethyl group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-hydroxy-N-(2,2,2-trifluoroethyl)benzamide typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with 2,2,2-trifluoroethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-hydroxy-N-(2,2,2-trifluoroethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) in the presence of a base.
Major Products Formed
Oxidation: Formation of 5-chloro-2-oxo-N-(2,2,2-trifluoroethyl)benzamide.
Reduction: Formation of 2-hydroxy-N-(2,2,2-trifluoroethyl)benzamide.
Substitution: Formation of 5-azido-2-hydroxy-N-(2,2,2-trifluoroethyl)benzamide or 5-thio-2-hydroxy-N-(2,2,2-trifluoroethyl)benzamide.
Scientific Research Applications
5-chloro-2-hydroxy-N-(2,2,2-trifluoroethyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-chloro-2-hydroxy-N-(2,2,2-trifluoroethyl)benzamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The chloro group can participate in electrophilic aromatic substitution reactions, potentially modifying the activity of enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-hydroxybenzamide: Lacks the trifluoroethyl group, resulting in different chemical properties and biological activities.
2-hydroxy-N-(2,2,2-trifluoroethyl)benzamide:
5-chloro-2-aminobenzamide: Contains an amino group instead of a hydroxy group, leading to different chemical behavior and uses.
Uniqueness
5-chloro-2-hydroxy-N-(2,2,2-trifluoroethyl)benzamide is unique due to the presence of both the chloro and trifluoroethyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-chloro-2-hydroxy-N-(2,2,2-trifluoroethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO2/c10-5-1-2-7(15)6(3-5)8(16)14-4-9(11,12)13/h1-3,15H,4H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHOAPPVEUCZFFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)NCC(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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